molecular formula C11H13NO2 B8306510 Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate

Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate

Cat. No.: B8306510
M. Wt: 191.23 g/mol
InChI Key: CWVVTMSUHRITAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)10-6-8-4-3-5-9(8)7-12-10/h6-7H,2-5H2,1H3

InChI Key

CWVVTMSUHRITAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2CCCC2=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1,6-heptadiyne (1.242 ml, 10.85 mmol) and ethyl cyanoformate (1.063 ml, 10.85 mmol) in dry degassed 1,4-dioxane (100 ml) under argon at rt was treated with cyclopentadienyl-Cobalt(I)-dicarbonyl (0.293 g, 1.628 mmol) and then heated at reflux for 18 h. Reaction was then evaporated, treated with toluene (100 ml), re-evaporated, dissolved in DCM (100 ml), filtered through a short pad of Kieselguhr, eluting with DCM, organic extracts evaporated, chromatographed (0-100% DCM:40-60 Petroleum ether then 0-10% methanol/DCM) to give product as an impure brown oil (427 mg, 21%).
Quantity
1.242 mL
Type
reactant
Reaction Step One
Quantity
1.063 mL
Type
reactant
Reaction Step One
[Compound]
Name
cyclopentadienyl-Cobalt(I)-dicarbonyl
Quantity
0.293 g
Type
reactant
Reaction Step Two
Yield
21%

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